

# Physical and chemical properties of N-Cbz-DL-tryptophan

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## Compound of Interest

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An In-depth Technical Guide to the Physical and Chemical Properties of **N-Cbz-DL-tryptophan**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N-Carbobenzyloxy-DL-tryptophan (**N-Cbz-DL-tryptophan**) is a protected form of the racemic amino acid DL-tryptophan. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other chemical modifications. This guide provides a comprehensive overview of the core physical and chemical properties of **N-Cbz-DL-tryptophan**, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support researchers in its application.

## Chemical Identity and Structure

**N-Cbz-DL-tryptophan** is a derivative of the essential amino acid tryptophan. The attachment of the Cbz group to the alpha-amino nitrogen makes it a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.

- IUPAC Name: (2RS)-2-(phenylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
- Synonyms: N-Benzylloxycarbonyl-DL-tryptophan, Z-DL-Trp-OH
- CAS Number: 13058-16-7[1][2]

- Molecular Formula:  $C_{19}H_{18}N_2O_4$  [3][4]
- Molecular Weight: 338.36 g/mol [3][4]

## Physical and Chemical Properties

The physical and chemical properties of **N-Cbz-DL-tryptophan** are summarized below. Data for the individual L- and D-isomers are often reported and provide a close reference for the DL-racemic mixture.

Property	Value	Source
Appearance	White to yellow or orange powder/crystal.[1][2]	TCI Chemicals[1][2]
Melting Point	166.0 to 171.0 °C.[1][2]	TCI Chemicals[1][2]
Solubility	Soluble in methanol.[3][5] Sparingly soluble in water.[3][5]	Guidechem[3][5]
pKa (Predicted)	$3.98 \pm 0.10$ . [3][5]	Guidechem[3][5]
XLogP3	2.3.[6][7]	PubChem[6], EChemI[7]
Hydrogen Bond Donor Count	3.[3]	Guidechem[3]
Hydrogen Bond Acceptor Count	4.[3]	Guidechem[3]
Rotatable Bond Count	7.[3]	Guidechem[3]
Topological Polar Surface Area	$91.4 \text{ \AA}^2$ . [3][6]	Guidechem[3], PubChem[6]

## Spectroscopic Data

While specific spectra for the racemic DL-form are not readily available, data from the L-isomer provides a representative spectral profile.

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz)  $\delta$ : 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16-7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m,

1H), 3.04-2.96 (m, 1H).[8]

- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz) δ: 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4.[8]
- Infrared (IR) Spectroscopy: Characteristic peaks for the N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C bonds are expected.

## Experimental Protocols

### Synthesis of N-Cbz-DL-tryptophan via Schotten-Baumann Reaction

This protocol describes the protection of the amino group of DL-tryptophan using benzyl chloroformate under basic conditions. The methodology is adapted from procedures reported for the individual L- and D-isomers.[3][8]

Materials:

- DL-Tryptophan
- Benzyl chloroformate (Cbz-Cl)
- 1 M Sodium hydroxide (NaOH) solution
- 6 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Deionized water
- Ice bath

Procedure:

- Dissolution: Dissolve DL-tryptophan in 1 M aqueous NaOH solution in a flask and cool the mixture to 0 °C in an ice bath with stirring.

- **Acylation:** Slowly and simultaneously add benzyl chloroformate and an equivalent amount of 1 M NaOH solution dropwise to the reaction mixture. Maintain the temperature at 0 °C and ensure the pH remains basic.
- **Reaction:** After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Acidification:** Once the reaction is complete, cool the mixture again in an ice bath and acidify it to pH 1-2 by slowly adding 6 M HCl. A white precipitate of the product should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (typically 3 times).
- **Drying and Evaporation:** Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **N-Cbz-DL-tryptophan**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).



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Caption: Workflow for the synthesis of **N-Cbz-DL-tryptophan**.

## Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of tryptophan derivatives, which can be optimized for **N-Cbz-DL-tryptophan**.<sup>[9][10]</sup>

#### Instrumentation & Columns:

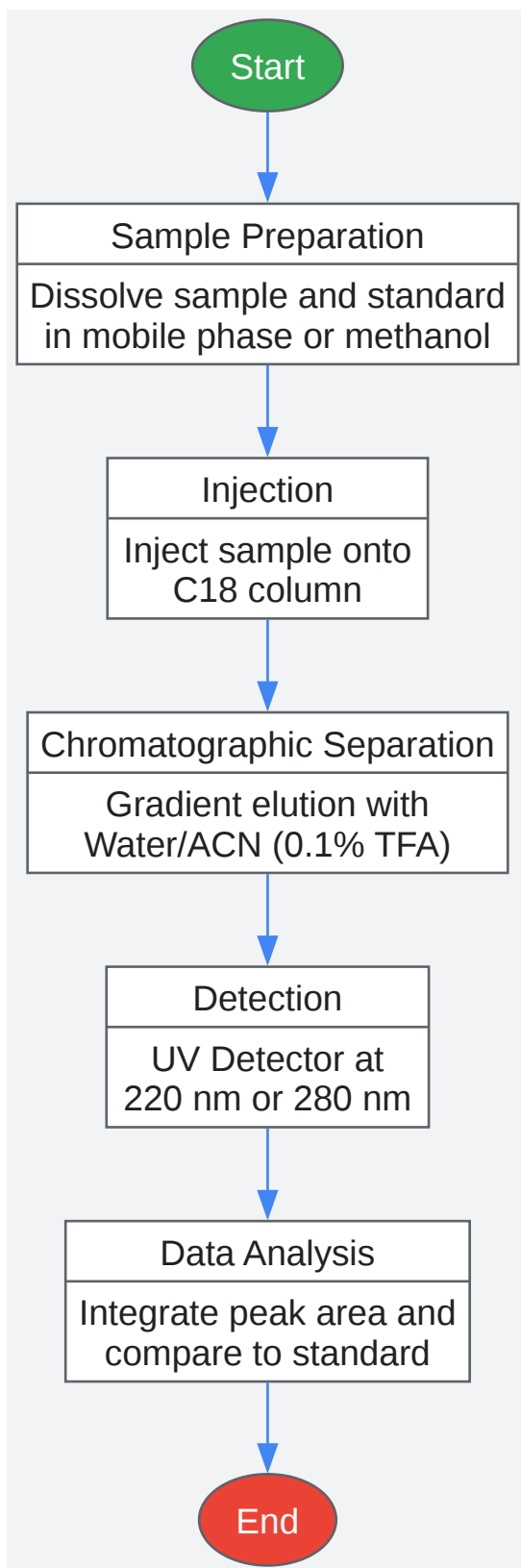
- HPLC system with a UV or fluorescence detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).

#### Mobile Phase & Conditions:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[\[9\]](#)
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[\[9\]](#)
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compound. For example: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Column Temperature: 30 °C.[\[9\]](#)
- Detection: UV detection at 220 nm or 280 nm (due to the indole and phenyl groups).

#### Procedure:

- Sample Preparation: Prepare a standard solution of **N-Cbz-DL-tryptophan** in a suitable solvent (e.g., methanol or the initial mobile phase composition). Prepare the analysis sample by dissolving it in the same solvent.
- Injection: Inject the sample onto the HPLC system.
- Data Acquisition: Record the chromatogram and integrate the peak corresponding to **N-Cbz-DL-tryptophan**.
- Quantification: Determine the purity or concentration by comparing the peak area to that of a known standard.

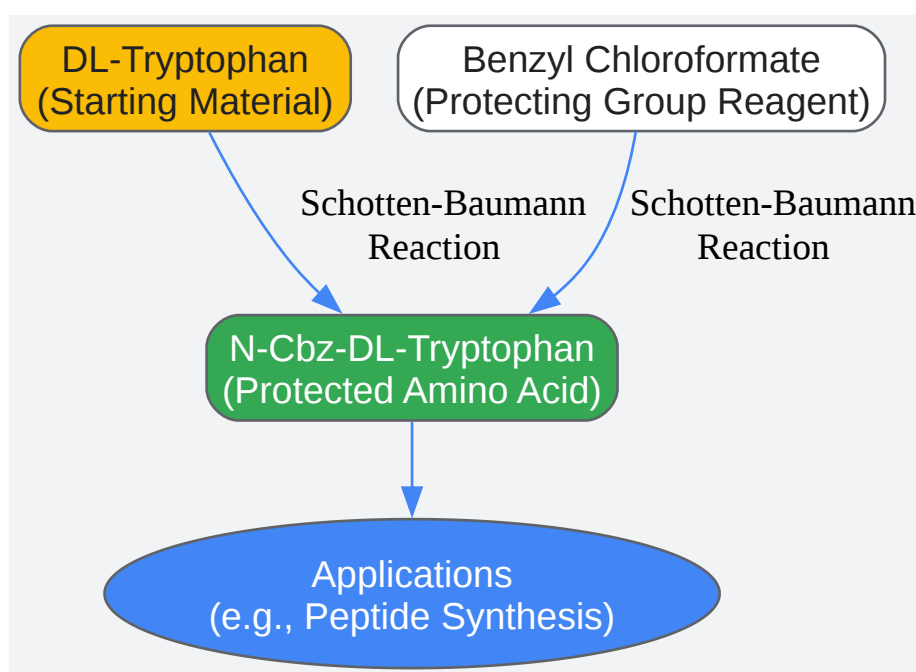


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Caption: General workflow for HPLC analysis of **N-Cbz-DL-tryptophan**.

## Logical Relationships and Applications

The primary role of the Cbz group is to act as a temporary protecting group for the amine, allowing for selective reactions at other sites of the tryptophan molecule, such as the carboxylic acid. This is fundamental in peptide synthesis.



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Caption: Formation and utility of **N-Cbz-DL-tryptophan**.

Applications:

- **Peptide Synthesis:** Used as a building block for incorporating a DL-tryptophan residue into a peptide chain.
- **Pharmaceutical Intermediates:** Serves as a precursor in the synthesis of various pharmaceutical compounds and complex organic molecules.[5]
- **Organic Synthesis:** The protected amino acid allows for modifications at the carboxylic acid or the indole ring without interference from the nucleophilic amino group.

## Safety and Handling

While detailed toxicological data for **N-Cbz-DL-tryptophan** is limited, it is considered harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, skin, and respiratory system.[5] Standard laboratory safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
- Storage: Store in a cool (2-8°C is often recommended), dry place, sealed in a dry environment, and away from incompatible materials.[3][5]

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